8,8'-(Oxirane-2,3-diyl)dioctanoic acid
Description
8,8'-(Oxirane-2,3-diyl)dioctanoic acid is a bifunctional organic compound featuring two octanoic acid chains linked by an oxirane (epoxide) group at the 8,8'-positions. Its molecular formula is C₁₆H₂₈O₅, with a molecular weight of 300.39 g/mol. The epoxide bridge imparts reactivity, making it suitable for applications in polymer chemistry (e.g., crosslinking agents) or pharmaceuticals. The carboxylic acid termini enhance solubility in polar solvents and enable further functionalization, such as salt formation or esterification.
Properties
CAS No. |
50632-64-9 |
|---|---|
Molecular Formula |
C18H32O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
8-[3-(7-carboxyheptyl)oxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H32O5/c19-17(20)13-9-5-1-3-7-11-15-16(23-15)12-8-4-2-6-10-14-18(21)22/h15-16H,1-14H2,(H,19,20)(H,21,22) |
InChI Key |
HBJUPPWOEYNGBO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC1C(O1)CCCCCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8’-(Oxirane-2,3-diyl)dioctanoic acid typically involves the formation of the oxirane ring followed by the attachment of octanoic acid chains. One common method for synthesizing oxiranes is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds via the formation of a three-membered ring structure.
Industrial Production Methods: On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes. For example, ethylene oxide, a simple oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen . The specific conditions for synthesizing 8,8’-(Oxirane-2,3-diyl)dioctanoic acid would depend on the starting materials and desired yield.
Chemical Reactions Analysis
Types of Reactions: 8,8’-(Oxirane-2,3-diyl)dioctanoic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
8,8’-(Oxirane-2,3-diyl)dioctanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug design and development due to its reactivity and structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 8,8’-(Oxirane-2,3-diyl)dioctanoic acid exerts its effects involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functional groups and intermediates that interact with molecular targets and pathways in biological systems .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Epoxide-Containing Analog: 8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic Acid
Molecular Formula : C₁₈H₃₄O₃ | Molecular Weight : 298.46 g/mol
- Structural Differences: Unlike the target compound, this analog has a single octanoic acid chain and an epoxide group substituted with a linear octyl group.
- The octyl substituent may enhance lipophilicity, making it suitable as a surfactant or polymer additive.
- Applications : Likely used in epoxy resin formulations or biodegradable polymers due to its amphiphilic nature .
Ketone-Containing Analogs: 8-Oxooctanoic Acid Derivatives
a) 8-(2,3-Dichlorophenyl)-8-oxooctanoic Acid
Molecular Formula : C₁₄H₁₆Cl₂O₃ | Molecular Weight : 303.18 g/mol
- Structural Differences : Features a ketone group at the 8th position and a dichlorophenyl substituent.
- Applications : Likely a pharmaceutical intermediate, leveraging the dichlorophenyl group’s antimicrobial properties .
b) 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic Acid
Molecular Formula : C₁₆H₂₂O₅ | Molecular Weight : 294.34 g/mol
- Structural Differences : Substituted with methoxy groups instead of chlorine, altering electronic and steric properties.
- Functional Comparison :
- Methoxy groups donate electron density, reducing electrophilicity compared to the dichloro analog.
- Enhanced solubility in organic solvents due to decreased polarity.
- Applications: Potential use in synthetic chemistry for constructing complex aromatic frameworks .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Properties/Applications |
|---|---|---|---|---|
| 8,8'-(Oxirane-2,3-diyl)dioctanoic acid | C₁₆H₂₈O₅ | 300.39 | Epoxide, two carboxylic acids | Crosslinking agent, polymer synthesis |
| 8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid | C₁₈H₃₄O₃ | 298.46 | Epoxide, single carboxylic acid | Surfactant, epoxy resins |
| 8-(2,3-Dichlorophenyl)-8-oxooctanoic acid | C₁₄H₁₆Cl₂O₃ | 303.18 | Ketone, dichlorophenyl | Pharmaceutical intermediate |
| 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid | C₁₆H₂₂O₅ | 294.34 | Ketone, dimethoxyphenyl | Organic synthesis, ligand design |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
